
2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- is a complex organic compound that features a cyclopentenone core with various substituents, including dichloro, dimethoxy, propenyl, and triazolylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Cyclopentenone Core: This can be achieved through cyclization reactions involving dienes or enones.
Introduction of Substituents: Chlorination, methoxylation, and propenylation can be carried out using appropriate reagents and catalysts.
Attachment of the Triazolylmethyl Group: This step may involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group or the cyclopentenone core.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentenone ring.
Substitution: The dichloro and dimethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: The compound could exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
Materials Science: The compound might be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one Derivatives: Compounds with similar cyclopentenone cores but different substituents.
Triazole-Containing Compounds: Molecules featuring the 1H-1,2,4-triazole moiety.
Chlorinated and Methoxylated Compounds: Other compounds with dichloro and dimethoxy groups.
Uniqueness
The uniqueness of 2-Cyclopenten-1-one, 2,5-dichloro-4,4-dimethoxy-5-(2-propenyl)-3-((1H-1,2,4-triazol-3-ylmethyl)amino)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Propiedades
Número CAS |
144970-11-6 |
|---|---|
Fórmula molecular |
C13H16Cl2N4O3 |
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
2,5-dichloro-4,4-dimethoxy-5-prop-2-enyl-3-(1H-1,2,4-triazol-5-ylmethylamino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H16Cl2N4O3/c1-4-5-12(15)11(20)9(14)10(13(12,21-2)22-3)16-6-8-17-7-18-19-8/h4,7,16H,1,5-6H2,2-3H3,(H,17,18,19) |
Clave InChI |
SYZFTSINTYJWBG-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(=C(C(=O)C1(CC=C)Cl)Cl)NCC2=NC=NN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


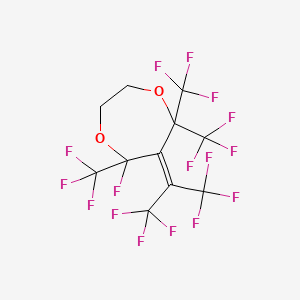

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


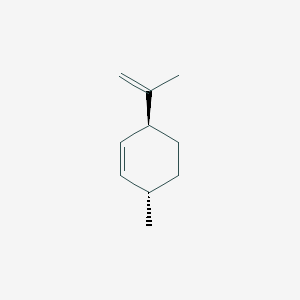
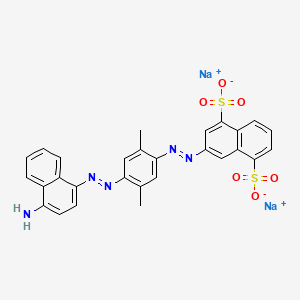

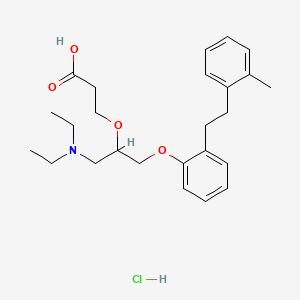
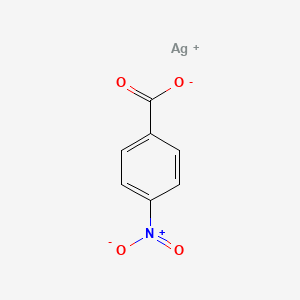
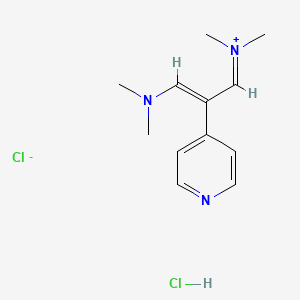
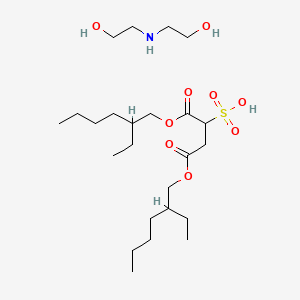
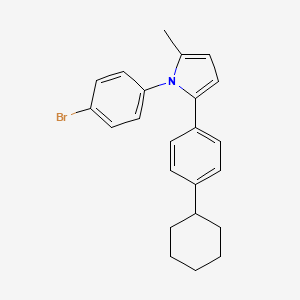
![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
